molecular formula C25H21N3O5 B14931523 Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate

Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate

Cat. No.: B14931523
M. Wt: 443.5 g/mol
InChI Key: YDBARRLJPBNDLR-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst.

    Coupling reactions: The oxadiazole derivative is then coupled with the esterified benzoic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Similar ester functionality but lacks the oxadiazole ring.

    4-Methoxyphenyl benzoate: Similar ester functionality with a methoxy group instead of the oxadiazole ring.

    4-Methylphenyl benzoate: Similar ester functionality with a methyl group instead of the oxadiazole ring.

Uniqueness

METHYL 4-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5/c1-16-7-9-17(10-8-16)23-27-22(33-28-23)15-32-21-6-4-3-5-20(21)24(29)26-19-13-11-18(12-14-19)25(30)31-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

YDBARRLJPBNDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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